2,5-Dimethylpiperazine dihydrochloride

Description

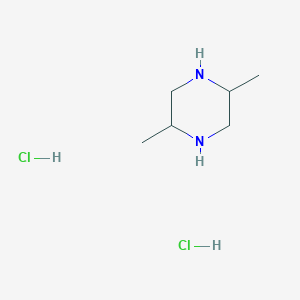

2,5-Dimethylpiperazine dihydrochloride is a piperazine derivative characterized by two methyl groups at the 2 and 5 positions of the piperazine ring, with the hydrochloride salt form enhancing its stability and solubility. Its molecular formula is C₆H₁₆Cl₂N₂, and molecular weight is 187.11 g/mol . The compound exists in stereoisomeric forms, such as (2R,5R) and (2S,5S) configurations, which influence its physicochemical and biological properties .

Properties

IUPAC Name |

2,5-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTVEDVYURXGPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylpiperazine dihydrochloride typically involves the reaction of 2,5-dimethylpiperazine with hydrochloric acid. The reaction is usually carried out in an aqueous medium under controlled temperature and pressure conditions to ensure the formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylpiperazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted piperazine derivatives.

Scientific Research Applications

2,5-Dimethylpiperazine dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications in chemistry include the development of new synthetic methodologies and the study of reaction mechanisms. In biology, it is used as a tool to investigate biological processes and pathways. In medicine, it has potential applications in drug discovery and development. In industry, it is utilized in the production of various chemical products.

Mechanism of Action

2,5-Dimethylpiperazine dihydrochloride is similar to other piperazine derivatives, such as piperazine itself, 2,2-dimethylpiperazine, and other substituted piperazines. its unique structural features, such as the presence of two methyl groups, confer distinct chemical and physical properties that differentiate it from these compounds. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2,5-dimethylpiperazine dihydrochloride with structurally related piperazine derivatives:

Stereochemical Impact

The (2S,5S) isomer of 2,5-dimethylpiperazine demonstrates unique ionophoric activity, enhancing membrane transport of anions/cations .

Biological Activity

2,5-Dimethylpiperazine dihydrochloride is a synthetic compound derived from piperazine, characterized by its two methyl groups at the 2 and 5 positions of the piperazine ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and potential pharmacological properties. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The stereochemistry of the compound significantly influences its binding affinity and subsequent biological effects. For instance:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Receptor Binding : It has been shown to bind to certain receptors, potentially affecting neurotransmission and other physiological functions.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it has broad-spectrum effectiveness against various bacteria and fungi. Its antimicrobial mechanism includes:

- Inhibition of Microbial Growth : The compound effectively inhibits the proliferation of several pathogenic microorganisms.

- Synergistic Effects : When combined with certain antibiotics, it enhances their efficacy against resistant strains .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 16 |

| Candida albicans | 10 |

| Pseudomonas aeruginosa | 20 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit angiogenesis.

- Apoptotic Induction : It triggers programmed cell death in various cancer cell lines, which is crucial for tumor suppression.

- Angiogenesis Inhibition : By suppressing the formation of new blood vessels, it limits tumor growth and metastasis .

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.

- Antimicrobial Efficacy Study :

-

Pharmacological Properties Assessment :

- An investigation into the pharmacological profile revealed that the compound exhibits anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.